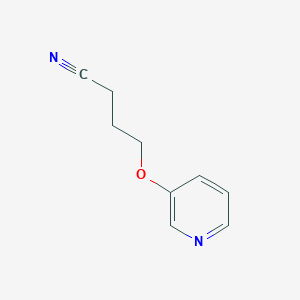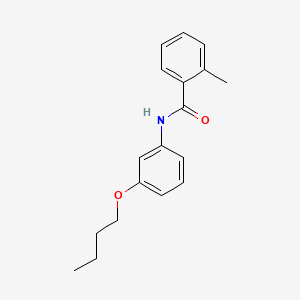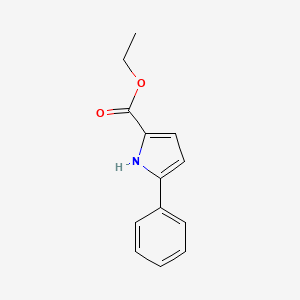
Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a boronate ester, an imidazole ring, and a pyrrolidine moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate typically involves multi-step organic reactions. The key steps may include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the boronate ester group via Suzuki coupling reactions.
- Assembly of the pyrrolidine moiety through amination reactions.
- Final coupling and carbamate formation under specific conditions such as the use of protecting groups and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and boronate ester sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronate ester would yield boronic acids, while reduction of the imidazole ring could lead to imidazolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could play a role in inhibiting proteases, while the imidazole ring might interact with metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Boronate Esters: Compounds containing boronate ester groups, such as phenylboronic acid.
Imidazole Derivatives: Compounds with imidazole rings, such as histidine.
Pyrrolidine Derivatives: Compounds with pyrrolidine moieties, such as nicotine.
Uniqueness
Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H37BN4O5 |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
InChI |
InChI=1S/C26H37BN4O5/c1-16(2)21(30-24(33)34-7)23(32)31-14-8-9-20(31)22-28-15-19(29-22)17-10-12-18(13-11-17)27-35-25(3,4)26(5,6)36-27/h10-13,15-16,20-21H,8-9,14H2,1-7H3,(H,28,29)(H,30,33)/t20-,21-/m0/s1 |
Clave InChI |
VFHSFXAFABSNRS-SFTDATJTSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)C(C(C)C)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)











